molecular formula C16H16O3 B2996640 4-(4-Propylphenoxy)benzoic acid CAS No. 938301-04-3

4-(4-Propylphenoxy)benzoic acid

Cat. No.: B2996640
CAS No.: 938301-04-3
M. Wt: 256.301
InChI Key: TUBQBPOXIBJURO-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Derivatives in Advanced Chemical Sciences

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with a history stretching back to the 16th century. wikipedia.org These compounds are characterized by a benzene (B151609) ring attached to a carboxyl group, a feature that allows for a wide array of chemical modifications. bohrium.comias.ac.in This versatility has led to their use in a multitude of applications, ranging from food preservation to the synthesis of complex pharmaceuticals and advanced materials. wikipedia.orgontosight.ai

In the field of materials science, benzoic acid derivatives are integral to the development of new polymers and functional materials. ontosight.aiontosight.ai Their ability to form liquid crystals, a state of matter with properties between those of a conventional liquid and a solid crystal, is of particular importance. nih.gov This property is crucial for applications in displays, sensors, and other technological devices. The specific nature and position of functional groups on the benzoic acid core significantly influence the resulting material's physical properties. bohrium.comias.ac.in Furthermore, certain benzoic acid derivatives have been investigated for their ability to inhibit corrosion in metals, showcasing their utility in industrial applications. rsc.org

The following table provides a glimpse into the diverse applications of benzoic acid derivatives:

Application AreaExamples of Benzoic Acid Derivative Function
Materials Science Building blocks for polymers, liquid crystal formation. ontosight.aiontosight.ainih.gov
Pharmaceuticals Intermediates in drug synthesis. ontosight.aiontosight.ai
Agrochemicals Precursors to pesticides and herbicides. ontosight.ai
Industrial Chemistry Corrosion inhibitors. rsc.org
Food Industry Preservatives. wikipedia.org

Scope and Objectives of Academic Research on 4-(4-Propylphenoxy)benzoic acid and Related Phenoxybenzoic Acids

Academic research into this compound and its chemical relatives is largely driven by their potential in materials science, particularly in the field of liquid crystals. Scientists are investigating how the molecular structure of these compounds, including the length of the alkyl chain and the nature of the linkage, affects their mesomorphic (liquid crystalline) behavior. nih.govscilit.com

A primary objective of this research is to synthesize and characterize new phenoxybenzoic acid derivatives and to understand the structure-property relationships that govern their liquid crystal phases. For instance, studies have explored how modifying the alkyl chain length in similar compounds can alter the temperature range and type of liquid crystal phase observed. scilit.com

Another key area of investigation is the potential application of these materials. For example, the ability of certain liquid crystals to separate structural isomers is a topic of interest. nih.gov Research in this area involves detailed characterization of the thermodynamic and surface properties of these compounds. nih.gov

Furthermore, the synthesis of phenoxybenzoic acid derivatives is a subject of ongoing study, with researchers aiming to develop efficient and selective methods for their preparation. researchgate.net The biological activities of some phenoxybenzoic acids are also being explored, although this is a broader area of research. researchgate.netresearchgate.netresearchgate.net

Detailed research findings often include the synthesis of a series of related compounds and the meticulous characterization of their physical and chemical properties. This data is crucial for building a comprehensive understanding of how molecular structure dictates macroscopic properties, a fundamental goal in chemical science.

The following table outlines some of the key research objectives for phenoxybenzoic acids:

Research ObjectiveSpecific Focus
Synthesis Development of efficient synthetic routes to novel phenoxybenzoic acid derivatives. researchgate.net
Characterization Detailed analysis of the chemical structure and physical properties, including liquid crystalline phases. nih.govscilit.com
Structure-Property Relationships Understanding how molecular modifications influence material properties. nih.gov
Potential Applications Exploration of uses in areas such as liquid crystal devices and separation science. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-propylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18/h4-11H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBQBPOXIBJURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Propylphenoxy Benzoic Acid and Analogous Compounds

Established Synthetic Pathways for the Core Phenoxybenzoic Acid Structure

Traditional methods for constructing the phenoxybenzoic acid scaffold are well-documented and widely employed in organic synthesis.

Esterification and Hydrolysis Approaches

A common route to phenoxybenzoic acids involves the initial synthesis of a corresponding ester, followed by hydrolysis to the carboxylic acid. This two-step process allows for easier purification of the intermediate ester and can provide high yields of the final acid product.

For instance, 4-phenoxybenzoic acid can be prepared from its methyl or ethyl ester. chemicalbook.com The ester itself can be synthesized through various methods, including the reaction of a phenoxide with a halo-substituted benzoate (B1203000) ester. The subsequent hydrolysis is typically carried out under acidic or basic conditions. commonorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process, often requiring a large excess of water to drive the equilibrium toward the carboxylic acid. commonorganicchemistry.com Basic hydrolysis, or saponification, using reagents like sodium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727) or THF, is an irreversible process that yields the carboxylate salt, which is then acidified to produce the final carboxylic acid. commonorganicchemistry.com

Reactant 1Reactant 2ConditionsProduct
4-Phenoxybenzoic acid methyl esterWaterAcid or Base4-Phenoxybenzoic acid
4-Phenoxybenzoic acid ethyl esterWaterAcid or Base4-Phenoxybenzoic acid

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a cornerstone method for forming the diaryl ether bond in phenoxybenzoic acids. masterorganicchemistry.comyoutube.comfrancis-press.com This SN2 reaction involves the reaction of a phenoxide ion with an aryl halide. masterorganicchemistry.com For the synthesis of 4-(4-propylphenoxy)benzoic acid, this would typically involve the reaction of 4-propylphenoxide with a 4-halobenzoic acid or its ester. The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a base. youtube.com

A classic example is the reaction of phenol with 4-chlorobenzoic acid in the presence of a base like sodium hydroxide. chemicalbook.com The reaction is often carried out at elevated temperatures in a high-boiling solvent. researchgate.net The choice of base is crucial, with strong bases like sodium hydride (NaH) being effective in deprotonating the phenol to form the more nucleophilic phenoxide. masterorganicchemistry.comlibretexts.org Potassium carbonate is also a widely used base in this synthesis, as it is inexpensive, mild, and facilitates an aqueous workup. vedantu.comscispace.compsu.edu

The Ullmann condensation is a variation of this etherification, typically employing a copper catalyst to facilitate the reaction between an aryl halide and a phenol. researchgate.netmdpi.com This method is particularly useful when the aryl halide is less reactive. researchgate.net Microwave-assisted Ullmann condensations have been shown to significantly reduce reaction times and improve yields for the synthesis of substituted phenoxybenzoic acids. researchgate.netdeepdyve.com

PhenolAryl HalideBase/CatalystProduct
4-Propylphenol4-Chlorobenzoic acidNaOHThis compound
Phenol4-Halobenzoic acid esterNaH4-Phenoxybenzoic acid ester
Phenol derivatives2-Chlorobenzoic acidCopper/MicrowaveSubstituted 2-phenoxybenzoic acids.

Coupling Reactions for Substituted Aromatic Systems

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex biaryl and diaryl ether structures. oup.com These methods offer high efficiency and functional group tolerance. For example, palladium catalysts can be used for the intermolecular arylation of benzoic acids with aryl chlorides. google.com This approach allows for the direct formation of the C-C or C-O bond between the two aromatic rings.

Another strategy involves the decarboxylative coupling of phenoxybenzoic acids to form more complex structures, such as dibenzofurans, which are structurally related to the starting materials. thieme-connect.comrptu.de

Novel Synthetic Routes and Mechanistic Insights

Recent research has focused on developing more efficient, scalable, and environmentally benign synthetic methods for this compound and its analogs.

Multi-step Organic Synthesis Strategies

Complex phenoxybenzoic acid derivatives often require multi-step synthetic sequences. youtube.comlibretexts.orgtruman.edutrine.edu These strategies may involve the initial synthesis of substituted phenol and benzoic acid precursors, followed by their coupling. For example, the synthesis of 4-(4-phenoxyphenoxy)benzoic acid, an analog of the target compound, has been achieved through a process starting from phenol, para-cresol, and para-dihalobenzene. google.com This involves sequential nucleophilic condensation reactions to build the diaryl ether backbone, followed by oxidation of a methyl group to the carboxylic acid. google.com

Another approach involves the oxidation of a precursor molecule. For instance, 4-phenoxybenzoic acid can be synthesized by the oxidation of 4-phenoxyacetophenone. chemicalbook.compatsnap.com Similarly, 4-(4-phenoxyphenoxy)benzoic acid can be prepared by the air/oxygen oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. google.com

Catalytic Systems in Synthesis (e.g., Potassium Carbonate Supported on Alumina (B75360), Palladium(0) Catalysts)

The development of advanced catalytic systems has significantly improved the efficiency of diaryl ether synthesis. Potassium carbonate supported on alumina (K₂CO₃/Al₂O₃) has been investigated as a solid basic reagent for Williamson ether synthesis. tandfonline.com This system offers advantages such as ease of handling and separation from the reaction mixture. The basicity of KOH/Al₂O₃ is attributed to the formation of K₂O·CO₂ species. tandfonline.com

Palladium(0) catalysts are instrumental in modern cross-coupling reactions for forming C-O bonds. thieme-connect.com These catalysts enable the use of a broader range of substrates, including less reactive aryl chlorides, under milder reaction conditions. google.com The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the phenoxide and reductive elimination to yield the diaryl ether and regenerate the catalyst. thieme-connect.com

Catalyst SystemReaction TypeApplication
Potassium Carbonate on Alumina (K₂CO₃/Al₂O₃)Williamson Ether SynthesisSolid base for alkoxide formation. tandfonline.com
Palladium(0) CatalystsCross-coupling ReactionsC-O bond formation between aryl halides and phenols. google.comthieme-connect.com
Copper Oxide NanoparticlesUllmann EtherificationO-arylation of phenols with aryl halides. mdpi.com
Rhodium-Copper Catalyst SystemIntramolecular Dehydrogenative CyclizationSynthesis of fluorene (B118485) derivatives. oup.com

Preparation of Functionalized this compound Derivatives

Introduction of Hydroxyl and Ester Moieties

The introduction of hydroxyl and ester groups onto the this compound framework can be achieved through several synthetic routes. These modifications can significantly alter the polarity, solubility, and biological activity of the parent compound.

Esterification:

The carboxylic acid group of this compound and its analogs can be readily converted to esters. A common method involves the reaction of the corresponding benzoic acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of 4-pentylphenyl 4-propylbenzoate is achieved through the esterification of 4-propylbenzoic acid with 4-pentylphenol. nih.gov This type of reaction is broadly applicable to a range of alcohols.

Another approach to ester synthesis involves the initial conversion of the benzoic acid to its more reactive acyl chloride. For example, 4-(4-phenoxyphenoxy)benzoic acid can be treated with thionyl chloride and a catalytic amount of N,N-dimethylformamide to produce 4-(4-phenoxyphenoxy)benzoyl chloride. prepchem.com This intermediate can then react with various alcohols to yield the corresponding esters.

A patent describes the synthesis of 2-pyrrolidinoethyl 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-3-bromobenzoate, highlighting a multi-step process to obtain a complex ester derivative. google.com

Hydroxylation:

The introduction of a hydroxyl group can be directed to either the alkyl chain or the aromatic rings of the this compound structure.

Metabolic studies of compounds with similar structures have shown that hydroxylation can occur on the propyl side chain. For example, the metabolism of 5-{4-[3-(4-cyclohexyl-2-propylphenoxy)propoxy]phenyl}-1,3-oxazolidine-2,4-dione in liver microsomes leads to monohydroxylation of the n-propyl side chain. nih.gov

Direct hydroxylation of the aromatic ring of benzoic acid derivatives can be achieved using various methods. One patented process describes the hydroxylation of aromatic compounds, including phenols and phenol ethers, using hydrogen peroxide in a trifluoromethanesulfonic acid medium. google.com While not specific to this compound, this method represents a potential route for introducing a hydroxyl group onto one of the phenyl rings.

The following table summarizes representative ester derivatives of propylphenoxy benzoic acid analogs.

Compound NameStarting MaterialsKey ReagentsReference
4-Pentylphenyl 4-propylbenzoate4-Propylbenzoic acid, 4-PentylphenolNot specified nih.gov
4-(4-Phenoxyphenoxy)benzoyl chloride (ester precursor)4-(4-Phenoxyphenoxy)benzoic acidThionyl chloride, N,N-Dimethylformamide prepchem.com
2-Pyrrolidinoethyl 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-3-bromobenzoate3-Bromo-4-(3-chloropropoxy)benzoic acid, 1-(2-Hydroxyethyl)pyrrolidineThionyl chloride, Triethylamine google.com

Amidation and Sulfonylation Reactions

Amide and sulfonamide functionalities are important for modifying the properties of benzoic acid derivatives.

Amidation:

The synthesis of amide derivatives of this compound typically proceeds through the activation of the carboxylic acid group. A general and widely used method is the conversion of the benzoic acid to its corresponding benzoyl chloride, which then readily reacts with a primary or secondary amine to form the amide bond. For instance, 4-alkylbenzoyl chlorides are valuable intermediates for creating various derivatives. orgsyn.org

A study on the synthesis of sorbic and benzoic acid amide derivatives demonstrated the conjugation of benzoic acid with amino acid esters to form amide linkages. nih.gov This approach could be applied to this compound to generate a library of amide derivatives.

Sulfonylation and Sulfonamide Formation:

The introduction of a sulfonyl group, often as a precursor to a sulfonamide, can be a key transformation. A patent discloses the existence of 4-(4'-propylphenoxy)-3-(3-methyl-1-pyrrolidinyl)-5-sulfamoylbenzoic acid, indicating that sulfonylation of the this compound core is achievable. google.com

The general synthesis of sulfonamides often starts with the corresponding sulfonyl chloride. For example, 2-(4-propylphenoxy)ethane-1-sulfonyl chloride can be synthesized and subsequently reacted with amines to form sulfonamides. smolecule.com While this example does not start from the benzoic acid, it demonstrates the formation of a sulfonamide from a propylphenoxy-containing structure.

A common route to benzenesulfonyl chlorides is the reaction of the corresponding sulfonic acid or its salt with phosphorus pentachloride or thionyl chloride. orgsyn.org Therefore, sulfonation of this compound would be the initial step, followed by chlorination and subsequent amidation to yield the desired sulfonamide.

The following table presents examples of amidation and sulfonylation products of benzoic acid derivatives.

Compound NameReactantsKey Reagents/Reaction TypeReference
Sorbic and benzoic acid amidesSorbic acid or Benzoic acid, Amino acid estersAmide conjugation nih.gov
4-(4'-Propylphenoxy)-3-(3-methyl-1-pyrrolidinyl)-5-sulfamoylbenzoic acid(Implied) 4-(4'-Propylphenoxy)benzoic acid derivativeSulfonylation, Amidation google.com
2-(4-Propylphenoxy)ethane-1-sulfonamides2-(4-Propylphenoxy)ethane-1-sulfonyl chloride, AminesNucleophilic substitution smolecule.com
Benzenesulfonyl amidesBenzenesulfonyl chloride, AminesNucleophilic substitution orgsyn.org

Advanced Characterization and Spectroscopic Analysis of 4 4 Propylphenoxy Benzoic Acid and Derivatives

Structural Elucidation via Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 4-(4-propylphenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a derivative, 3-chloro-4-(2,6-dihydroxy-4-propylphenoxy)benzoic acid, the propyl group protons exhibit characteristic signals. The terminal methyl (CH₃) protons appear as a triplet, while the methylene (B1212753) (CH₂) protons adjacent to the methyl group and those attached to the aromatic ring appear as a quintet and a triplet, respectively. For instance, in one analysis, the signals were observed at 0.90 ppm (t, J = 7.2 Hz, 3H), 1.55 ppm (quin, J = 7.2 Hz, 2H), and 2.40 ppm (t, J = 7.2 Hz, 2H). nih.gov The aromatic protons and the hydroxyl protons resonate at lower fields, with the acidic proton of the carboxylic acid appearing as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 3-chloro-4-(2,6-dihydroxy-4-propylphenoxy)benzoic acid, the propyl group carbons are observed at approximately 14.1, 24.2, and 37.6 ppm. nih.gov The aromatic and carbonyl carbons resonate at lower fields, typically between 100 and 170 ppm.

A related compound, 4-propylbenzoic acid, shows ¹H NMR signals at approximately 0.95 ppm (triplet), 1.67 ppm (multiplet), and 2.65 ppm (triplet) for the propyl group protons in CDCl₃. The aromatic protons appear as doublets around 7.27 and 8.04 ppm, and the carboxylic acid proton is a broad singlet at about 12.31 ppm. chemicalbook.com The ¹³C NMR of 4-propylbenzoic acid displays peaks for the propyl group at around 13.9, 24.5, and 38.2 ppm, with aromatic carbons and the carboxyl carbon appearing further downfield.

Table 1: ¹H NMR Data for 4-Propylbenzoic Acid Derivatives

Compound Solvent Chemical Shift (ppm) and Multiplicity
3-Chloro-4-(2,6-dihydroxy-4-propylphenoxy)benzoic acid (CD₃)₂SO 0.90 (t, J=7.2 Hz, 3H), 1.55 (quin, J=7.2 Hz, 2H), 2.40 (t, J=7.2 Hz, 2H), 6.27 (s, 2H), 6.91 (d, J=8.8 Hz, 2H), 7.73 (d, J=8.8 Hz, 2H), 9.41 (s, 2H) nih.gov
4-Propylbenzoic acid CDCl₃ 0.947 (t), 1.667 (m), 2.652 (t), 7.271 (d), 8.035 (d), 12.31 (s) chemicalbook.com

Table 2: ¹³C NMR Data for 4-Propylbenzoic Acid Derivatives

Compound Solvent Chemical Shift (ppm)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. slideshare.net For this compound, the most prominent features in the IR spectrum are associated with the carboxylic acid and the ether linkage.

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, broadened by hydrogen bonding. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band in the range of 1710-1680 cm⁻¹ for aromatic acids, with the position influenced by conjugation. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid appears between 1320 and 1210 cm⁻¹, while the out-of-plane O-H wag is found around 960-900 cm⁻¹. spectroscopyonline.com

The presence of the ether linkage (-O-) is indicated by C-O stretching vibrations, typically in the fingerprint region. Aryl C-H stretching vibrations are observed around 3100-3000 cm⁻¹, and C-H deformation bands for the substituted benzene (B151609) rings appear at lower wavenumbers. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for Benzoic Acid Derivatives

Functional Group Vibration Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300-2500 (broad) docbrown.infospectroscopyonline.com
Carboxylic Acid C=O stretch 1710-1680 spectroscopyonline.com
Carboxylic Acid C-O stretch 1320-1210 spectroscopyonline.com
Carboxylic Acid O-H wag 960-900 spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. The molecular ion peak [M]⁺ corresponds to the mass of the parent molecule. docbrown.info

For benzoic acid and its derivatives, common fragmentation pathways include the loss of the hydroxyl group (-OH) to form an [M-17]⁺ ion and the loss of the carboxyl group (-COOH) to form an [M-45]⁺ ion. docbrown.infoyoutube.com The peak corresponding to the acylium ion, [C₆H₅CO]⁺ (m/z 105 for benzoic acid), is often a prominent peak. docbrown.infoyoutube.com Subsequent loss of a carbon monoxide (CO) molecule from the acylium ion can lead to the formation of a phenyl cation, [C₆H₅]⁺ (m/z 77 for benzoic acid). docbrown.info

In the case of this compound, the fragmentation pattern would be more complex, with additional fragmentation of the propylphenoxy moiety. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org Aromatic compounds like benzoic acid and its derivatives exhibit characteristic absorption bands due to π → π* transitions within the benzene ring. rsc.org

Benzoic acid derivatives typically show two main absorption bands, often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). rsc.orgresearchgate.net The position and intensity of these bands can be influenced by the substituents on the benzene ring and the solvent used. rsc.orgspcmc.ac.in The ether linkage and the propyl group in this compound will act as auxochromes, potentially causing a shift in the absorption maxima (a bathochromic or red shift) to longer wavelengths compared to unsubstituted benzoic acid.

The pH of the solution significantly affects the UV-Vis spectrum of benzoic acid derivatives. rsc.org In basic solutions, the carboxylic acid is deprotonated to form the carboxylate anion, which alters the electronic structure and results in a shift of the absorption bands. rsc.org

Compositional Verification through Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. evitachem.com For instance, the purity of benzoic acid standards can be certified through meticulous elemental analysis. elementalmicroanalysis.com

Chromatographic and Thermal Purity Assessment Methodologies

Chromatographic and thermal analysis methods are essential for assessing the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. rsc.org By developing a suitable HPLC method, the purity of a synthesized compound can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak also serves as an identifier for the compound.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable tool for purity assessment, particularly for volatile compounds. chemimpex.comrsc.org It separates components based on their boiling points and interactions with the stationary phase.

Thermal Analysis techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the purity of a crystalline solid. A sharp melting point peak in a DSC thermogram is indicative of a high-purity compound. Impurities typically cause a broadening and depression of the melting point.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method, leveraging the compound's inherent polarity and aromatic character.

In a typical RP-HPLC analysis, the stationary phase consists of a nonpolar material, such as a C18 (octadecylsilyl) bonded silica (B1680970) column. The mobile phase is a more polar mixture, commonly composed of an aqueous buffer (like phosphoric acid in water) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). By running a gradient elution, where the proportion of the organic solvent is increased over time, compounds are eluted from the column based on their relative polarity. Less polar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

The separation of this compound from potential impurities or related derivatives can be optimized by adjusting parameters like the mobile phase composition, flow rate, and column temperature. longdom.org Detection is frequently accomplished using a UV-Vis detector, as the aromatic rings in the molecule exhibit strong absorbance at specific wavelengths, typically around 230-254 nm. longdom.org This method provides a reliable means for quantifying the purity of this compound, with the area under the peak being directly proportional to its concentration. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterValue/Condition
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 12-14 minutes

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the purity of isolated products. libretexts.org It operates on the principle of separating compounds based on their differential affinity for the stationary phase and the mobile phase. khanacademy.org

For the synthesis of this compound, which might involve the etherification of a phenol (B47542) with a benzoic acid derivative, TLC is used to track the consumption of starting materials and the formation of the desired product. A small amount of the reaction mixture is spotted onto a TLC plate, which is typically coated with a polar stationary phase like silica gel. utexas.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), a less polar solvent system such as a mixture of hexanes and ethyl acetate.

As the mobile phase ascends the plate via capillary action, it carries the spotted compounds with it. Polar compounds, having a stronger affinity for the polar silica gel, travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. khanacademy.orgutexas.edu Nonpolar compounds are carried further up the plate by the nonpolar mobile phase, yielding a higher Rf value. The separation is visualized under UV light, where the aromatic compounds appear as dark spots. By comparing the spots of the reaction mixture to those of the starting materials, one can qualitatively determine the extent of the reaction. A pure product will ideally show a single spot.

Table 2: Hypothetical TLC Data for the Synthesis of this compound

CompoundFunctionPolarityExpected Rf Value*
4-PropylphenolReactantMore Polar~ 0.45
4-Fluorobenzoic acidReactantMost Polar~ 0.20
This compound ProductLess Polar~ 0.60

*Rf values are illustrative and highly dependent on the exact mobile phase composition (e.g., 7:3 Hexane:Ethyl Acetate) and stationary phase used.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. celignis.com This technique is crucial for determining the thermal stability, decomposition temperatures, and moisture content of materials like this compound. measurlabs.com

The analysis involves placing a small, precisely weighed sample onto a pan connected to a microbalance inside a furnace. The sample is then heated at a constant rate under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation. ucl.ac.uk As the temperature increases, the sample may undergo decomposition, releasing volatile components and causing a loss in mass. The TGA instrument records this mass change continuously, generating a TGA curve which plots the percentage of remaining mass against temperature. celignis.com

For this compound, the TGA curve would indicate the temperature at which significant thermal degradation begins (onset temperature). A sharp drop in the curve signifies the primary decomposition event. The derivative of this curve (DTG plot) shows the rate of mass loss and can help identify the temperature at which the decomposition rate is maximal. researchgate.net This information is vital for understanding the material's thermal limits, which is important for storage, processing, and application in devices that may experience elevated temperatures. The thermal stability of benzoic acid derivatives can be influenced by their specific substituents and crystalline structure. researchgate.net

Table 3: Representative TGA Data for this compound

ParameterDescriptionIllustrative Value
Heating Rate The rate at which the sample temperature is increased.10 °C/min
Atmosphere The gas surrounding the sample during analysis.Nitrogen (20 mL/min)
Onset of Decomposition (Tonset) The temperature at which significant mass loss begins.~ 250 °C
Temperature of Max Decomposition Rate (Tmax) The temperature at which the rate of mass loss is highest.~ 280 °C
Residue at 600 °C The percentage of mass remaining at the end of the analysis.< 1%

Liquid Crystalline Properties and Mesophase Behavior of Phenoxybenzoic Acid Derivatives

Role of Intermolecular Hydrogen Bonding in Mesophase Formation

The capacity of 4-(4-Propylphenoxy)benzoic acid and related derivatives to form liquid crystalline phases is fundamentally linked to the presence of the carboxylic acid functional group and its ability to participate in strong, directional intermolecular hydrogen bonding. This non-covalent interaction is the primary driving force behind the self-assembly required for mesophase formation in this class of compounds.

The key mechanism involves the formation of stable supramolecular dimers. Two molecules of a carboxylic acid, such as this compound, associate through a pair of O-H···O hydrogen bonds between their carboxyl groups, creating a centrosymmetric cyclic dimer. This dimerization effectively doubles the length of the individual molecule, significantly enhancing the molecular anisotropy, which is a critical factor for the development of liquid crystalline order. The resulting elongated, more rigid rod-like structure is more likely to align along a common direction, leading to the formation of nematic or smectic mesophases upon heating.

Research on analogous aromatic carboxylic acids has confirmed the stability and prevalence of these hydrogen-bonded dimers. mdpi.com For instance, studies on 4-n-propyloxybenzoic acid, a structurally similar compound, have shown through gas electron diffraction that cyclic dimers persist even in the vapor phase, indicating a very strong intermolecular interaction energy of over 84 kJ/mol. mdpi.com The O···O distance within the hydrogen-bonded ring in such dimers is typically short, in the range of 2.57 to 2.61 Å, further attesting to the strength of the bond. mdpi.com The formation of these robust dimers is considered a prerequisite for the exhibition of liquid crystal properties in the p-alkoxybenzoic acid series. researchgate.net

The stability of the resulting mesophase is influenced by a combination of the strong, directional hydrogen bonds and the weaker van der Waals forces between the aromatic cores and the alkyl chains. nih.gov The hydrogen bonds provide the primary orienting force to create the supramolecular mesogenic unit, while the collective intermolecular forces determine the thermal stability of the ordered phase. Without the formation of these hydrogen-bonded dimers, individual molecules of phenoxybenzoic acids generally lack the necessary length-to-breadth ratio to exhibit calamitic (rod-like) mesomorphism. Therefore, intermolecular hydrogen bonding is not merely a contributing factor but the essential structural element that enables the liquid crystalline behavior in these materials.

Interactive Data Table: Effect of Hydrogen Bonding on Mesophase Stability

The following table illustrates the critical role of hydrogen-bond-mediated dimerization in the formation of liquid crystal phases. A hypothetical non-hydrogen-bonded monomer is compared with the properties of a known hydrogen-bonded dimer from a related benzoic acid series.

Compound/ComplexHydrogen BondingMolecular ShapeMesophase TypeClearing Temperature (°C)
Hypothetical MonomerAbsentShort RodIsotropic LiquidN/A
Dimer of this compound Present (Cyclic Dimer) Elongated Rod Nematic/Smectic (Predicted Mesogenic)
Dimer of 4-n-Butoxybenzoic AcidPresent (Cyclic Dimer)Elongated RodNematic, Smectic C147
Dimer of 4-n-Heptyloxybenzoic AcidPresent (Cyclic Dimer)Elongated RodNematic, Smectic C147

Note: Data for 4-n-Butoxybenzoic Acid and 4-n-Heptyloxybenzoic Acid are included as representative examples from a homologous series to demonstrate the typical thermal stability of such hydrogen-bonded liquid crystals.

Mechanistic Studies of Biological Activities and Structure Activity Relationships Sar of Benzoic Acid Derivatives

In Vitro Bioactivity Screening of Related Compounds

Antimicrobial Activity Against Bacterial and Fungal Strains

Benzoic acid and its derivatives are well-documented for their antimicrobial properties, which are influenced by factors such as pH and the nature of substituents on the benzene (B151609) ring. pensoft.netoup.com The antimicrobial action of these compounds often involves the disruption of microbial cell homeostasis by acidifying the cytoplasm. researchgate.net

The antimicrobial activity of phenolic compounds is also associated with their hydrophobicity, which allows for better interaction with the bacterial cell membrane. nih.gov It is plausible that the propylphenoxy group in 4-(4-propylphenoxy)benzoic acid would increase its lipophilicity, potentially enhancing its ability to disrupt microbial membranes.

Interactive Data Table: Antimicrobial Activity of Selected Benzoic Acid Derivatives

CompoundTarget OrganismActivity/MICReference
Benzoic AcidE. coli O157:H7Inhibits at 1 mg/mL nih.gov
2-hydroxybenzoic acidE. coliMIC = 3.2 mg/mL nih.gov
3,4-dihydroxybenzoic acidE. coliMIC = 2.6 mg/mL nih.gov
p-hydroxybenzoic acidGram-positive/negative bacteriaAntibacterial activity ffhdj.com
Benzoic AcidS. aureus, P. aeruginosa, B. subtilis, C. albicansMIC = 0.13-0.50 mg/mL (pH 5.0) pensoft.net

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of benzoic acid derivatives are closely tied to their chemical structure, particularly the presence and position of hydroxyl groups. antiox.orgresearchgate.net These compounds can neutralize free radicals through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). fruitfast.com

Hydroxybenzoic acids, for example, are known to be effective radical scavengers. fruitfast.com The position of the hydroxyl group relative to the carboxyl group is crucial, with ortho and para-hydroxybenzoic acids generally showing better antioxidant activity than meta-hydroxybenzoic acids. antiox.organtiox.org Derivatives with blocked hydroxyl groups exhibit significantly lower antioxidant properties. antiox.organtiox.org

While this compound lacks a free hydroxyl group on the benzoic acid ring, the phenoxy moiety could potentially participate in antioxidant reactions. However, studies on 4-(4-phenoxybenzoyl)benzoic acid derivatives have indicated that these compounds may also exhibit prooxidant abilities under certain conditions, such as enhancing the production of hydroxyl radicals in the presence of metal ions. psu.edu These derivatives have been shown to directly scavenge hydroxyl radicals and singlet oxygen, but not superoxide (B77818) radicals. psu.edu

Anti-inflammatory Effects and Related Pathways

Phenoxybenzoic acid derivatives have been investigated for their anti-inflammatory properties. brieflands.com For instance, some arylidene-2-phenoxybenzoic acid hydrazides have demonstrated significant anti-inflammatory activity in animal models, comparable to the reference drug diclofenac. brieflands.com The mechanism of action for many anti-inflammatory benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. brieflands.com

Furthermore, some phenoxybenzoic acid derivatives have been identified as leukotriene B4 receptor antagonists, which can block the activation of neutrophils, a key event in the inflammatory cascade. nih.gov The metabolite 3-phenoxybenzoic acid has been shown to reduce the mRNA levels of pro-inflammatory cytokines such as IL-1β, CXCL-1, and TNF-α in macrophage cell lines. oup.com Given the structural similarities, it is conceivable that this compound could exhibit anti-inflammatory effects through related pathways.

Enzyme Inhibition Studies

A notable area of research for phenoxybenzoic acid derivatives is their role as enzyme inhibitors. Specifically, a new class of these compounds has been identified as potent inhibitors of human steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. psu.edunih.gov

In these studies, derivatives with an aryloxy group were found to be more potent than those with an alkoxy group. psu.edu The structure-activity relationship studies revealed that the distance between the carboxyl group and the terminal phenyl group is a critical factor for high inhibitory activity. psu.edunih.gov For example, 4-(biphenyl-4-yloxy)benzoic acid derivatives showed significantly more potent inhibition than the drug finasteride. nih.gov This line of research suggests that this compound could potentially act as an inhibitor for this or other enzymes.

Elucidation of Structure-Activity Relationships (SAR)

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of phenoxybenzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic rings. brieflands.commdpi.com

In the context of antimicrobial activity, the presence of electron-donating groups on the benzene ring, coupled with moderate lipophilicity, has been suggested as an important feature for potency. ffhdj.com The introduction of a propyl group in the para position of the phenoxy ring in this compound would increase the lipophilicity of the molecule, which could influence its interaction with biological membranes and thus its antimicrobial and other biological activities.

For anti-inflammatory activity, the substitution pattern on the terminal phenyl ring of hydrazide derivatives of phenoxybenzoic acid has been shown to be critical. brieflands.com For example, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide exhibited the most significant in-vivo anti-inflammatory activity in one study. brieflands.com

In the case of steroid 5α-reductase inhibition, the replacement of an isopropyl group with a phenyl group on the phenoxy ring led to a 40-fold increase in inhibitory activity, highlighting the importance of the substituent in this position for potency. psu.edu The elongation of an alkylene moiety between the phenoxy and benzoic acid groups was also found to retain potency. psu.edu These findings underscore that the propyl group in this compound is likely a key determinant of its biological activity profile and potency.

Correlation Between Computed Molecular Descriptors and Biological Outcomes

The biological activity of a chemical compound like this compound is intrinsically linked to its molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for understanding this connection by correlating computed molecular descriptors with observed biological effects. wjpsonline.com These models are founded on the principle that the structure of a molecule dictates its physicochemical properties, which in turn governs its biological activity. wjpsonline.comconicet.gov.ar

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be broadly categorized into several classes:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), which influences how a compound moves through biological membranes, and electronic effects, such as the Hammett constant (σ), which measures the electron-donating or withdrawing properties of substituents on the benzene ring. conicet.gov.ar

Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like size, shape, and the degree of branching. cadaster.eu

3D Descriptors: These descriptors, used in methods like Comparative Molecular Field Analysis (CoMFA), consider the three-dimensional shape of the molecule, including steric and electrostatic fields. conicet.gov.ar

For benzoic acid derivatives, studies have shown that strong electron-donating groups attached to the benzene ring, combined with average lipophilicity, are important features for certain biological activities. iomcworld.com By calculating a range of descriptors for this compound, researchers can create mathematical models to predict its potential efficacy, toxicity, or metabolic fate before extensive biological testing. wjpsonline.com This computational approach is a cornerstone of modern drug design, allowing for the strategic selection and optimization of promising compounds. wjpsonline.com

Below is an interactive table of common molecular descriptors that can be computed to establish a correlation with biological outcomes.

Descriptor CategorySpecific DescriptorDescription
PhysicochemicallogP(o/w)Represents the octanol-water partition coefficient, a measure of the molecule's lipophilicity or hydrophobicity. conicet.gov.ar
PhysicochemicalMolecular Refractivity (MR)Relates to the volume of the molecule and its polarizability. cadaster.eu
ElectronicHammett Constant (σ)Measures the electronic influence (electron-donating or withdrawing) of a substituent on a benzene ring. conicet.gov.ar
TopologicalMolecular WeightThe sum of the atomic weights of all atoms in the molecule. cadaster.eu
TopologicalNumber of Rotatable BondsCounts the number of bonds that allow free rotation, indicating molecular flexibility. cadaster.eu
3D / StericVerloop Sterimol Parameters (L, B1-B4)Define the size and shape of substituents in three dimensions. conicet.gov.ar
PharmacophoreAtom Types (e.g., H-bond donor/acceptor)Identifies pharmacophoric features critical for interaction with a biological target. cadaster.eu

Mechanistic Pathways of Molecular Interactions

The biological effects of this compound are exerted through its interaction with specific molecular targets within a biological system. These interactions can trigger a cascade of events, leading to the disruption of normal cellular functions.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Research into benzoic acid derivatives points to several potential biological targets for this compound. Its structural features, including the phenoxy and propyl groups, are key determinants of its binding affinity for various enzymes and receptors. smolecule.com

Enzyme Inhibition: Studies on structurally similar compounds suggest that this compound may act as an enzyme inhibitor. For instance, 4-(4-phenoxybenzoyl)benzoic acid derivatives have been found to inhibit rat and human alpha-reductase isozymes. nih.gov Other related compounds have shown inhibitory activity against CYP26A1, a cytochrome P450 enzyme responsible for metabolizing retinoic acid. nih.gov Furthermore, this compound itself has been identified in the development of novel inhibitors against enzymes from the parasite Toxoplasma gondii. whiterose.ac.uk

Receptor Interaction: The general structure of benzoic acid derivatives allows them to interact with various receptors. For example, some derivatives act as agonists or antagonists for Retinoid X Receptors (RXR), influencing gene transcription. nih.gov

Protein Stabilization: In the context of diseases like systemic transthyretin amyloidosis (ATTR), which involves the misfolding of the protein transthyretin (TTR), certain small molecules can bind to TTR and stabilize its native structure. ucl.ac.uk The design of bivalent inhibitors for TTR often incorporates benzoic acid moieties, suggesting a potential role for compounds like this compound in this therapeutic area. ucl.ac.uk

The table below summarizes potential biological targets for this compound based on studies of related compounds.

Potential Biological TargetType of InteractionPotential OutcomeSource
Alpha-reductase isozymesInhibitionModulation of steroid metabolism nih.gov
Toxoplasma gondii enzymesInhibitionAntiparasitic activity whiterose.ac.uk
Transthyretin (TTR)StabilizationInhibition of amyloid fibril formation ucl.ac.uk
Retinoid X Receptors (RXR)Agonism/AntagonismModulation of gene expression nih.gov
CYP26A1InhibitionAlteration of retinoic acid metabolism nih.gov

Disruption of Cellular Processes

By interacting with the targets mentioned above, this compound can disrupt critical cellular processes.

The inhibition of essential enzymes in pathogens like Toxoplasma gondii can halt their replication and survival. whiterose.ac.uk In bacteria, certain benzoic acid derivatives have been shown to interfere with biofilm formation and disrupt the integrity of the bacterial cell membrane, leading to cell death. nih.gov

In human cells, the stabilization of the TTR protein can prevent the formation of amyloid fibrils. ucl.ac.uk This directly interferes with the pathological process of ATTR, a progressive and fatal disease. ucl.ac.uk Conversely, interaction with nuclear receptors like RXR can alter patterns of cell differentiation and proliferation, as seen in studies with HL-60 cells. nih.gov

Kinetics and Mechanisms of Oxidation Reactions

The benzoic acid scaffold is susceptible to oxidation reactions, particularly by highly reactive radical species. Studies on related compounds reveal that this compound likely exhibits a dual role as both a prooxidant and an antioxidant, depending on the chemical environment. nih.gov

Research on 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs) has shown that they can directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂), but not superoxide radicals (O₂•⁻). nih.gov The interaction with singlet oxygen is a quenching process, with measured rate constants in the range of (0.8-2.6) x 10⁸ M⁻¹ s⁻¹. nih.gov However, under certain conditions, such as in the presence of Co(II), these same compounds can enhance the production of hydroxyl radicals, demonstrating a prooxidant ability. nih.gov

Furthermore, the core benzoic acid structure can react with atmospheric radicals like the hydroxyl radical (OH•). nih.govrsc.orgresearchgate.net These reactions can proceed via two main pathways: addition of the radical to the aromatic ring or abstraction of a hydrogen atom. nih.govresearchgate.net Kinetic studies have determined that in atmospheric water droplets, the addition reactions of OH radicals to benzoic acid have lower potential barriers than abstraction reactions, making them more favorable. rsc.orgresearchgate.net The total reaction rate constant for OH radicals with benzoic acid at 298.15 K has been calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. rsc.org

The table below presents kinetic data for reactions involving related benzoic acid structures.

ReactantReaction TypeKinetic ParameterValueSource
Singlet Oxygen (¹O₂)Quenching by PBADsRate Constant (k)(0.8-2.6) x 10⁸ M⁻¹ s⁻¹ nih.gov
Hydroxyl Radical (OH•)Reaction with Benzoic AcidTotal Rate Constant (k) at 298.15 K2.35 × 10⁻¹¹ cm³ per molecule per s rsc.org

Derivatization Strategies and Synthesis of Novel Analogues with the 4 4 Propylphenoxy Benzoic Acid Scaffold

Design and Synthesis of Substituted Benzoic Acid Frameworks for Specific Research Aims

The strategic design and synthesis of substituted benzoic acid frameworks are pivotal in medicinal chemistry and materials science. By introducing specific functional groups to the 4-(4-propylphenoxy)benzoic acid core, researchers can systematically investigate structure-activity relationships (SAR) and optimize compounds for desired outcomes.

One notable area of research involves the development of novel aryl ether analogs of triclosan (B1682465) targeting the enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in bacteria like Bacillus anthracis. nih.gov A structure-based design approach, which includes X-ray crystal structure determination and molecular modeling, has been instrumental in guiding the synthesis of new diphenyl ether compounds with improved potency against B. anthracis ENR. nih.gov For instance, modifications on both phenyl rings of the 2-phenoxyphenol (B1197348) core have led to compounds with enhanced efficacy. nih.gov The synthesis of these analogs often involves coupling reactions, such as the reaction between a substituted phenol (B47542) and an arylboronic acid, followed by further chemical transformations. nih.gov

For example, the synthesis of 3-(2-hydroxy-4-propylphenoxy)benzoic acid (39) was achieved through the hydrolysis of its corresponding methyl benzoate (B1203000) precursor (37). nih.gov This hydrolysis reaction, typically carried out using a base like lithium hydroxide (B78521) in a mixture of methanol (B129727) and water, cleaves the ester group to yield the carboxylic acid. nih.gov The general synthetic strategy for related analogs involves the coupling of 2-methoxy-4-propylphenol (B1219966) with various arylboronic acids, followed by demethylation to unmask the phenolic hydroxyl group. nih.gov

The intentional design of these frameworks allows for the exploration of specific interactions with biological targets. For example, substituents on one of the phenyl rings can be positioned to form hydrogen bonds with active site residues of an enzyme, thereby enhancing inhibitory activity. nih.gov

The table below presents examples of substituted benzoic acid frameworks and their synthetic precursors.

Compound IDCompound NamePrecursor(s)Synthesis Method
39 3-(2-Hydroxy-4-propylphenoxy)benzoic acidMethyl 3-(2-methoxy-4-propylphenoxy)benzoate (37)Hydrolysis with LiOH·H₂O
37 Methyl 3-(2-methoxy-4-propylphenoxy)benzoate2-Methoxy-4-propylphenol, Methyl 3-iodobenzoateCoupling Reaction
27 4-Propyl-2-phenoxyphenolEugenol, Phenylboronic acidCoupling followed by hydrogenation and demethylation

Creation of Hybrid Compounds for Modulation of Properties

Hybridization, the strategy of combining two or more pharmacophores or functional moieties into a single molecule, is a powerful tool for developing novel compounds with modulated or multi-functional properties. The this compound scaffold can be integrated with other chemical entities to create hybrid compounds with unique characteristics.

In the context of anticancer research, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been synthesized and evaluated for their cytotoxic activities against cancer cell lines. nih.gov While not directly containing the propylphenoxy group, this research highlights a relevant hybridization strategy for benzoic acid derivatives. The synthesis of these hybrids involved creating a core structure and then coupling it with various side chains to produce a library of compounds. nih.govmdpi.com These hybrids demonstrated potent inhibitory activities, and further studies indicated that they could induce apoptosis in cancer cells, suggesting a potential mechanism of action. nih.gov

Another example of creating hybrid compounds involves the synthesis of 1,4-dihydropyridine-1,2,4-triazole hybrids. researchgate.net These compounds were synthesized by reacting a bis(4-amino-4H-1,2,4-triazole-3-thiol) derivative with various substituted aldehydes. researchgate.net This approach demonstrates how different heterocyclic systems can be combined to generate molecules with potential biological applications.

The design of such hybrids often aims to leverage the beneficial properties of each constituent part. For instance, one moiety might confer target specificity, while another could enhance solubility, cell permeability, or introduce a secondary mode of action.

The following table showcases examples of hybrid compound designs based on benzoic acid derivatives.

Hybrid Compound ClassCore MoietiesSynthetic ApproachPotential Application
Triazole-Benzoic Acid Hybrids 1,2,4-Triazole, Benzoic AcidMulti-step synthesis involving formation of the triazole ring and subsequent modifications.Anticancer, Antioxidant nih.govmdpi.com
Dihydropyridine-Triazole Hybrids 1,4-Dihydropyridine, 1,2,4-TriazoleReaction of a dihydropyridine-bis(triazole-thiol) with aldehydes.Antimicrobial researchgate.net

Exploration of Structural Modifications for Functional Diversification

Structural modifications of the this compound scaffold are crucial for diversifying its functional applications, extending beyond medicinal chemistry into fields like materials science. The inherent modularity of this scaffold allows for systematic alterations to its structure, leading to a wide range of properties.

In the realm of metal-organic frameworks (MOFs), benzoic acid derivatives serve as organic linkers that connect metal ions to form porous, crystalline structures. orientjchem.org The properties of the resulting MOF, such as pore size and functionality, are directly influenced by the structure of the organic linker. While not specifically mentioning this compound, the principles are directly applicable. For instance, the use of modulators, which are non-structural monotopic linkers like benzoic acid, can help control the formation of the MOF and influence its crystallinity. orientjchem.orgnih.gov The size and electronic nature of substituents on the benzoic acid linker can affect the modulating ability and the resulting MOF's domain size. nih.gov

The synthesis of functional covalent organic frameworks (COFs) also utilizes building blocks that can be analogous to modified benzoic acid structures. For example, the synthesis of imine-based COFs can be modulated by the addition of benzoic acid, which acts as both a competitor and a catalyst to control the reaction rate and enhance crystallinity. nih.gov

Furthermore, structural modifications can impact the photophysical properties of the resulting materials. For instance, the introduction of photoactive moieties to the benzoic acid scaffold could lead to the development of light-responsive MOFs or other functional materials. lu.se

The table below illustrates how structural modifications can lead to functional diversification.

Structural ModificationTarget ApplicationKey PrincipleExample System
Introduction of coordinating groupsMetal-Organic Frameworks (MOFs)Carboxylate groups on the benzoic acid act as linkers to coordinate with metal ions.Zn-based MOFs orientjchem.org
Addition of photoactive moietiesPhotoresponsive MaterialsIncorporation of light-sensitive groups to create materials that change properties upon light exposure.Azobenzene-containing linkers lu.se
Use as a modulatorControlled Crystallization of FrameworksBenzoic acid competes for coordination sites, slowing down framework formation and improving crystallinity.Covalent Organic Frameworks (COFs) nih.gov

Emerging Research Directions and Future Perspectives

Development of Advanced Materials Based on Phenoxybenzoic Acid Scaffolds

The phenoxybenzoic acid framework, including 4-(4-propylphenoxy)benzoic acid, serves as a crucial building block in the realm of materials science. cymitquimica.comsigmaaldrich.com These scaffolds are integral to the creation of advanced materials with tailored properties. Their applications are diverse, ranging from the synthesis of liquid crystals to the development of specialized polymers and other functional materials. bldpharm.comtcichemicals.com

Researchers are actively exploring the use of phenoxybenzoic acid derivatives in creating novel materials. For instance, these compounds are recognized as key components in the formation of Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and materials exhibiting Aggregation-Induced Emission (AIE). bldpharm.com The inherent properties of the phenoxybenzoic acid structure, such as its rigidity and potential for functionalization, make it an ideal candidate for constructing complex, high-performance materials.

Furthermore, the use of phenoxybenzoic acid scaffolds extends to the templating of inorganic materials and protein complexes, highlighting their promise in both materials science and structural biology. acs.org The ability to functionalize bacteriophages with these scaffolds opens up new avenues for designing nanoscale materials with unique properties. acs.org

Synergistic Integration of Computational and Experimental Methodologies in Compound Design

The design and synthesis of novel compounds based on the phenoxybenzoic acid scaffold are increasingly benefiting from the powerful synergy between computational and experimental approaches. ucd.ienih.gov In silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are now standard tools in the early stages of drug discovery and materials design. nih.govresearchgate.net

These computational techniques allow for the prediction of a compound's biological activity, potential targets, and pharmacokinetic properties before it is even synthesized. researchgate.nettandfonline.com For example, molecular docking studies have been used to predict the binding interactions of phenoxybenzoic acid derivatives with biological targets like VEGFR-2, a key protein in cancer development. nih.govresearchgate.net This computational screening helps to prioritize candidates for synthesis and experimental testing, thereby accelerating the research and development process.

The integration of Density Functional Theory (DFT) calculations has also proven valuable in understanding the structure-activity relationships of these compounds. mdpi.com By correlating theoretical descriptors with experimental results, researchers can gain deeper insights into the mechanisms of action and design more potent and selective molecules. mdpi.com This combined approach has been successfully applied to develop new anticonvulsant agents and herbicides. nih.govacs.org

Broadening the Scope of Mechanistic Biological Research for Diverse Applications

The biological activities of this compound and its derivatives are a subject of intense investigation, with research spanning various therapeutic areas. A significant focus has been on their potential as anticancer agents. Studies have shown that certain derivatives of 3-phenoxybenzoic acid can act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. nih.govresearchgate.net The lead compounds from these studies have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govresearchgate.net

Beyond cancer, phenoxybenzoic acid derivatives are being explored for their potential in treating neurodegenerative diseases. Research on 3-phenoxybenzoic acid (3-PBA), a metabolite of pyrethroid insecticides, has indicated its potential to induce dopaminergic degeneration, a hallmark of Parkinson's disease. nih.gov Mechanistic studies are underway to understand how these compounds interact with biological systems at a molecular level, including their effects on protein aggregation and cellular signaling pathways. nih.govucl.ac.uk

Furthermore, the antimicrobial potential of phenoxybenzoic acid derivatives is also an active area of research. For example, novel substituted 3-benzoic acid derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis (MtDHFR), a key enzyme for the pathogen's survival. uef.fi These findings open up possibilities for developing new anti-tuberculosis agents.

Interdisciplinary Contributions of Phenoxybenzoic Acid Derivatives in Chemical Sciences

The versatility of the phenoxybenzoic acid scaffold allows it to make significant contributions across various branches of the chemical sciences. In medicinal chemistry, these compounds are being developed as anticonvulsants, analgesics, and agents targeting Alzheimer's disease. nih.gov Their unique structural features allow for the design of molecules that can interact with specific biological targets with high affinity and selectivity.

In agricultural chemistry, derivatives of phenoxybenzoic acid are being investigated as potent and selective herbicides. By targeting enzymes like acetohydroxyacid synthase (AHAS), which is crucial for plant growth, researchers are developing new solutions to combat weed resistance. acs.org

The fundamental chemical properties of phenoxybenzoic acid also make it a subject of interest in physical organic chemistry. Studies on the acid-catalyzed cleavage of the aryl-ether linkage in these compounds provide valuable insights into the degradation of complex natural polymers like lignin. acs.org This research has implications for the development of more efficient biorefinery processes. Moreover, the environmental fate of phenoxybenzoic acid, a common metabolite of pyrethroid insecticides, is a key area of study in environmental chemistry, with research focusing on its biodegradation and potential ecological impact. researchgate.netplos.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.